p-Toluenesulfenyl chloride
Overview
Description
p-Toluenesulfenyl chloride: is an organic compound with the chemical formula C7H7ClS. It is a sulfenyl chloride derivative of toluene, characterized by a sulfenyl chloride functional group attached to a methyl-substituted benzene ring. This compound is known for its reactivity and is widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Toluenesulfenyl chloride can be synthesized through the action of chlorine on a solution of p-toluenethiol or p-tolyl disulfide in anhydrous carbon tetrachloride. The reaction involves passing chlorine gas into a solution of p-toluenethiol in carbon tetrachloride, resulting in the formation of this compound as an orange-red mobile liquid .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of anhydrous conditions and controlled addition of chlorine are crucial to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonyl chloride.
Reduction: It can be reduced to p-toluenethiol.
Substitution: It can participate in substitution reactions, where the sulfenyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like amines and alcohols can react with this compound under basic conditions to form sulfenamides and sulfenates, respectively.
Major Products:
Oxidation: p-Toluenesulfonyl chloride.
Reduction: p-Toluenethiol.
Substitution: Sulfenamides and sulfenates.
Scientific Research Applications
p-Toluenesulfenyl chloride has a wide range of applications in scientific research, including:
Biology: It can be used to modify biological molecules, such as proteins, by introducing sulfenyl groups.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which p-toluenesulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparison with Similar Compounds
p-Toluenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Benzenesulfenyl chloride: Similar in reactivity but lacks the methyl group on the benzene ring.
Uniqueness: p-Toluenesulfenyl chloride is unique due to its specific reactivity profile, which allows for selective introduction of sulfenyl groups into organic molecules. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
(4-methylphenyl) thiohypochlorite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGBMGFQNOGIPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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